molecular formula C10H9F3N2O2 B3102160 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone CAS No. 1415562-33-2

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone

Cat. No.: B3102160
CAS No.: 1415562-33-2
M. Wt: 246.19 g/mol
InChI Key: JXRYYJCNXQSCOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone typically involves the reaction of a trifluoroacetyl compound with a pyridinyl-substituted azetidine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the hydroxyl and pyridinyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group, a hydroxyl group, and a pyridinyl-substituted azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7/h1-4,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRYYJCNXQSCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-33-2
Record name Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-pyridinyl)-1-azetidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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